N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact target of the compound.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the furan ring in the compound could potentially improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging the synthesis of a large number of novel chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-yl and pyrazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the pyrazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” include other pyrazole derivatives, such as:
- 1-Phenyl-3-(furan-2-yl)-1H-pyrazole
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 4-(Furan-3-yl)-1H-pyrazole
Uniqueness
What sets “this compound” apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-15-19(12-23-25(15)18-5-3-2-4-6-18)20(26)21-8-9-24-13-17(11-22-24)16-7-10-27-14-16/h2-7,10-14H,8-9H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKSWJHSCQCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.